molecular formula C11H12ClNO3S B1668783 Chlormezanone CAS No. 80-77-3

Chlormezanone

Cat. No. B1668783
CAS RN: 80-77-3
M. Wt: 273.74 g/mol
InChI Key: WEQAYVWKMWHEJO-UHFFFAOYSA-N
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Description

Chlormezanone is a drug used as an anxiolytic and a muscle relaxant . It is marketed under the brand names Trancopal or Fenaprim .


Synthesis Analysis

An optimized method for the synthesis of Chlormezanone involves several steps . The process begins with a reaction between p-chlorobenzaldehyde and methylamine in a toluene solvent, catalyzed by a catalyst, to produce p-chlorobenzylidene methylamine . This is followed by a condensation dehydration reaction with 3-mercaptopropionic acid to obtain a cyclized compound . The cyclized compound is then oxidized in an acidic potassium permanganate water solution to produce a Chlormezanone crude product . The crude product is re-crystallized with anhydrous ethanol to obtain a refined Chlormezanone product .


Chemical Reactions Analysis

The chemical reactions involving Chlormezanone are not explicitly mentioned in the search results. More detailed information might be available in specialized chemical databases or literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of Chlormezanone have been studied, but specific details are not available in the search results .

Scientific Research Applications

1. Cytotoxicity and Antiproliferative Effects

Chlormezanone has been studied for its cytotoxicity and antiproliferative effects in vitro. Research by Wollina et al. (2005) found that chlormezanone and its enantiomers did not show significant antiproliferative effects or cytotoxicity against human HaCaT keratinocytes. Additionally, it demonstrated a dose-dependent suppression of ROS production by human leukocytes, although the effects varied between the racemate and its enantiomers (Wollina et al., 2005).

2. Pharmacokinetics in Different Populations

Bernard et al. (2004) investigated the pharmacokinetics of chlormezanone in elderly patients. They found that while absorption was delayed in elderly patients compared to younger subjects, the overall exposure (Cmax and AUC) did not differ significantly. This suggests that chlormezanone's pharmacokinetics change moderately with age, implying no need for dosage adjustment in short-term treatments for the elderly (Bernard et al., 2004).

3. Therapeutic Efficacy in Specific Conditions

A study by Su Yan et al. (2009) explored the efficacy of chlormezanone combined with terazosin in treating chronic prostatitis/chronic pelvic pain syndrome. The combination therapy showed a significant reduction in NIH-CPSI scores, suggesting an improved therapeutic effect compared to either drug used alone (Su Yan et al., 2009).

4. Drug Level Monitoring and Toxicity Analysis

Ma Rui-hhu (2007) developed a method for determining chlormezanone in blood, urine, vomit, and stomach liquid by GC/MS spectrometry. This method, which showed good linearity and recovery, is crucial for researching chlormezanone in toxic samples. It's especially important for cases of suspected overdose or poisoning, where accurate quantification of chlormezanone levels can be critical (Ma Rui-hu, 2007).

5. Solubility Characteristics

Lee et al. (2014) measured the solubilities of chlormezanone in supercritical carbon dioxide, providing valuable information for its formulation and manufacturing. The solubility data, which were reported for various temperatures and pressures, are essential for the development of pharmaceutical processes and products involving chlormezanone (Lee et al., 2014).

6. Binding Properties and Racemisation

Seeling et al. (2000) investigated the enantiomers of chlormezanone, focusing on their binding properties to human serum albumin and globuline fractions, and their racemisation dynamics. This research is crucial in understanding the stereoselective pharmacodynamics and pharmacokinetics of chlormezanone (Seeling et al., 2000).

Safety And Hazards

Chlormezanone was discontinued worldwide in 1996 due to confirmed serious and rare cutaneous reactions (toxic epidermal necrolysis) . It may cause eye, skin, or respiratory system irritation . In case of contact with eyes or skin, it is advised to rinse immediately with plenty of water and seek medical advice .

properties

IUPAC Name

2-(4-chlorophenyl)-3-methyl-1,1-dioxo-1,3-thiazinan-4-one
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InChI

InChI=1S/C11H12ClNO3S/c1-13-10(14)6-7-17(15,16)11(13)8-2-4-9(12)5-3-8/h2-5,11H,6-7H2,1H3
Source PubChem
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InChI Key

WEQAYVWKMWHEJO-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CN1C(S(=O)(=O)CCC1=O)C2=CC=C(C=C2)Cl
Source PubChem
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Molecular Formula

C11H12ClNO3S
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DSSTOX Substance ID

DTXSID3022798
Record name Chlormezanone
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Molecular Weight

273.74 g/mol
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Physical Description

Solid
Record name Chlormezanone
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Solubility

SOL (% WT/VOL) @ 25 °C: LESS THAN 0.25% IN WATER, LESS THAN 1.0% IN 95% ETHANOL, FREELY SOL IN CHLOROFORM; SLIGHTLY SOL IN DIETHYL ETHER; SPARINGLY SOL IN N-HEXANE, 1.61e+00 g/L
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Mechanism of Action

Chlormezanone binds to central benzodiazepine receptors which interact allosterically with GABA receptors. This potentiates the effects of the inhibitory neurotransmitter GABA, increasing the inhibition of the ascending reticular activating system and blocking the cortical and limbic arousal that occurs following stimulation of the reticular pathways., NEURONAL CONDUCTION, NEUROMUSCULAR TRANSMISSION, & MUSCLE EXCITABILITY ARE NOT DEPRESSED EXCEPT AFTER NEARLY LETHAL DOSES. PROMINENT EFFECT...IS TO DEPRESS SPINAL POLYSYNAPTIC REFLEXES PREFERENTIALLY OVER MONOSYNAPTIC REFLEXES. /CENTRALLY ACTING MUSCLE RELAXANTS/, IN ABSENCE OF DEFINITIVE STUDIES IT APPEARS REASONABLE TO ASCRIBE BENEFICIAL EFFECTS...TO THEIR SEDATIVE PROPERTIES. /CENTRALLY ACTING MUSCLE RELAXANTS/
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Product Name

Chlormezanone

Color/Form

CRYSTALS

CAS RN

80-77-3, 102818-66-6, 102818-67-7
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Melting Point

116.2-118.6, 116.2-118.2 °C, 116.2 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,980
Citations
R TANAKA, N HIRAYAMA - … Sciences: X-ray Structure Analysis Online, 2005 - jstage.jst.go.jp
… pointed out that the use of chlormezanone is associated with … Chlormezanone has been used as a racemic compound. We … The present analysis has shown that chlormezanone can …
Number of citations: 2 www.jstage.jst.go.jp
D Armstrong, RA Braithwaite… - British Medical Journal …, 1983 - ncbi.nlm.nih.gov
… Chlormezanone is a tranquilliser with muscle relaxant … We report a further case of chlormezanone intoxication. … chlormezanone. The patient nevertheless made an uneventful …
Number of citations: 7 www.ncbi.nlm.nih.gov
EW McChesney, WF Banks Jr, GA Portmann… - Biochemical …, 1967 - Elsevier
The metabolism of chlormezanone has been studied in rats, dogs, and man. After oral administration to the rat, the tissue : plasma concentration ratios are very close to unity, and the …
Number of citations: 22 www.sciencedirect.com
A Patat, MJ Klein, A Surjus, M Renault… - Human …, 1991 - Wiley Online Library
… the sedative activity of 2 muscle relaxant drugs: chlormezanone (600 mg daily) and thiocolchicoside (16 … Chlormezanone induced objective disturbances of vigilance and …
Number of citations: 26 onlinelibrary.wiley.com
M Pattrick, A Swannell, M Doherty - Rheumatology, 1993 - academic.oup.com
… Chlormezanone combines corrective effects on disturbed … and blindly allocated either chlormezanone 400 mg nocte or placebo… could be attributed to chlormezanone. Although there …
Number of citations: 29 academic.oup.com
U Wollina, UC Hipler, A Seeling… - Skin Pharmacology and …, 2005 - karger.com
… Chlormezanone is a centrally acting muscle relaxant … In the dosage range of 0.001 to 0.1 mg/ ml chlormezanone, no … in human leukocytes by chlormezanone. Present data argue for …
Number of citations: 7 karger.com
MF Lockett, UG Patel - Journal of Pharmacy and Pharmacology, 1961 - academic.oup.com
… The analgesic effect of intraperitoneal chlormezanone also … Chlormezanone has however no analgesic action when given … It was therefore our early observation that chlormezanone …
Number of citations: 4 academic.oup.com
K Adam, I Oswald - British Journal of Clinical Pharmacology, 1982 - Wiley Online Library
… chlormezanone and nitrazepam initially caused increase of sleep duration and less interruption of sleep by wakefulness. By the third week, for chlormezanone … whereas chlormezanone …
Number of citations: 17 bpspubs.onlinelibrary.wiley.com
H Berry, SP Liyanage, RA Durance, JD Goode… - …, 1981 - academic.oup.com
… Chlormezanone significantly reduced the number of breaks in sleep. … more in the chlormezanone weeks. There appeared to be no advantage in adding chlormezanone in patients …
Number of citations: 12 academic.oup.com
H Hakusui, H Tachizawa, M Sano - Xenobiotica, 1978 - Taylor & Francis
… of M-I1 without derivatization was similar to that of unchanged chlormezanone. The mass … that of chlormezanone. Reverse isotope dilution with authentic chlormezanone confirmed this …
Number of citations: 5 www.tandfonline.com

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